Lenalidomide-PEG4-C2-acid
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Overview
Description
Lenalidomide-PEG4-C2-acid is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analogue with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. The addition of PEG4 (a polyethylene glycol chain with four ethylene glycol units) and a C2-acid group enhances its solubility and bioavailability, making it a valuable compound for various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG4-C2-acid involves several steps:
Cyclization: The brominated product is then cyclized with 3-aminopiperidine-2,6-dione to form the lenalidomide nitro precursor.
PEGylation: The lenalidomide derivative is then conjugated with a PEG4 chain and a C2-acid group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability and environmental safety, using green chemistry principles to minimize hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-PEG4-C2-acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group in the precursor is reduced to an amine group.
Substitution: Halogenated intermediates can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are used for the reduction of the nitro group.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
Scientific Research Applications
Lenalidomide-PEG4-C2-acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Lenalidomide-PEG4-C2-acid exerts its effects through several mechanisms:
Immunomodulation: It modulates the immune system by altering cytokine production and activating T cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth.
Protein Degradation: Induces the degradation of specific proteins by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another thalidomide analogue with similar but more potent effects.
Lenalidomide-CO-PEG4-C2-azide: A related compound with a different functional group, used for similar applications.
Uniqueness
Lenalidomide-PEG4-C2-acid stands out due to its enhanced solubility and bioavailability, making it more effective in various applications compared to its analogues.
Properties
Molecular Formula |
C24H33N3O9 |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H33N3O9/c28-21-5-4-20(23(31)26-21)27-16-18-17(24(27)32)2-1-3-19(18)25-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(29)30/h1-3,20,25H,4-16H2,(H,29,30)(H,26,28,31) |
InChI Key |
GFIMLYCPOPPQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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